2-(2-(4-(5-phenylpentanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-(2-(4-(5-phenylpentanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a naphthalimide derivative characterized by a benzo[de]isoquinoline-1,3-dione core. This core is substituted with a piperazine moiety linked via an ethyl group and further modified with a 5-phenylpentanoyl group at the piperazine nitrogen. The molecular formula is inferred to be C₃₃H₃₃N₃O₃ (based on structural analogs like 2-{2-[4-(3,3-diphenylpropanoyl)piperazin-1-yl]ethyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione, which has a similar framework ).
Synthetic protocols for analogous piperazine-linked naphthalimides involve refluxing 1,8-naphthalic anhydride with amines like 2-(piperazin-1-yl)ethan-1-amine in toluene, using triethylamine as a base . The 5-phenylpentanoyl group is likely introduced via acylation of the piperazine nitrogen, a common strategy for enhancing lipophilicity and modulating biological activity.
Properties
IUPAC Name |
2-[2-[4-(5-phenylpentanoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c33-26(15-5-4-10-22-8-2-1-3-9-22)31-19-16-30(17-20-31)18-21-32-28(34)24-13-6-11-23-12-7-14-25(27(23)24)29(32)35/h1-3,6-9,11-14H,4-5,10,15-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGOVWPHVPABMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CCCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(5-phenylpentanoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic molecule that belongs to a class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This indicates that the compound consists of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms, contributing to its diverse biological interactions.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of similar compounds derived from benzo[de]isoquinoline structures. These studies often focus on their effectiveness against various cancer cell lines. For instance, compounds with similar structural motifs have shown significant cytotoxicity with IC50 values ranging from 16 to 60 μM against tumor cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 | |
| Compound B | MCF-7 | 17.16 ± 1.54 | |
| Compound C | HCT-116 | 45.00 ± 5.00 | |
| Compound D | MCF-7 | 55.00 ± 6.00 |
These findings indicate that structural modifications, such as the introduction of piperazine rings or phenyl groups, can enhance the cytotoxic properties of these compounds.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Interaction with DNA : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Enzymes : The presence of the benzo[de]isoquinoline moiety may inhibit various enzymes involved in cell proliferation.
- Induction of Apoptosis : Some derivatives have been reported to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies highlight the potential therapeutic applications of related compounds:
- Study on Anticancer Activity : A study investigated a series of benzo[de]isoquinoline derivatives for their anticancer properties, revealing that modifications at the piperazine ring significantly enhanced their efficacy against breast and colon cancer cells .
- Neuroprotective Effects : Another research focused on the neuroprotective capabilities of piperazine derivatives, suggesting that they could mitigate oxidative stress in neuronal cells, presenting a promising avenue for treating neurodegenerative diseases .
Comparison with Similar Compounds
Key Observations :
- Solubility : Methoxy groups (trimethoxybenzoyl) improve aqueous solubility, critical for pharmacokinetics .
- Bioactivity : Halogenated analogs (e.g., bromobenzoyl) may exhibit enhanced binding to biological targets via halogen bonding .
Substituent Effects on Optical and Sensor Properties
Naphthalimide derivatives are widely studied for fluorescence and sensor applications. For example:
- NI3 (6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione) and NI4 (structural isomer of NI3) demonstrate that the position of the dimethylaminoethylamine receptor impacts metal ion sensing. While both show pH-dependent fluorescence, NI3 exhibits superior selectivity for Zn²⁺ due to spatial arrangement .
- Compounds like 5a–c () with benzylideneamino substituents exhibit tunable electro-optical properties, with electron-donating groups (e.g., dimethylamino in 5b) enhancing nonlinear optical (NLO) responses .
Preparation Methods
Core Structure Disassembly
The target molecule can be dissected into three primary components:
Route Selection Criteria
- Yield optimization : Prioritize reactions with >70% yield based on analogous piperazine derivatizations.
- Stereochemical control : Ensure minimal racemization during acylation and alkylation.
- Purification feasibility : Prefer crystallizable intermediates to streamline isolation.
Synthesis of the Benzo[de]isoquinoline-1,3-dione Core
Cyclocondensation of Naphthalic Anhydride
The core structure is synthesized by reacting naphthalic anhydride with ethylenediamine under reflux in acetic acid (Method adapted from):
$$
\text{C}{10}\text{H}6\text{O}3 + \text{C}2\text{H}8\text{N}2 \xrightarrow{\text{AcOH, 110°C}} \text{C}{12}\text{H}{10}\text{N}2\text{O}2 + 2\text{H}_2\text{O}
$$
Conditions :
Functionalization at the N-2 Position
The N-2 position is alkylated using 1,2-dibromoethane to introduce a bromoethyl group:
$$
\text{Core} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Core-CH}2\text{CH}2\text{Br}
$$
Optimization Data :
| Parameter | Value |
|---|---|
| Base | K$$2$$CO$$3$$ |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 78% |
Synthesis of 4-(5-Phenylpentanoyl)piperazine
Acylation of Piperazine
Piperazine reacts with 5-phenylpentanoyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:
$$
\text{C}4\text{H}{10}\text{N}2 + \text{ClC(O)(CH}2\text{)}4\text{Ph} \xrightarrow{\text{NaOH, DCM}} \text{C}{15}\text{H}{21}\text{N}2\text{O} + \text{NaCl}
$$
Critical Parameters :
Purification and Characterization
Final Assembly via Alkylation
Coupling of Core and Piperazine Moieties
The bromoethyl-functionalized core reacts with 4-(5-phenylpentanoyl)piperazine in acetonitrile:
$$
\text{Core-CH}2\text{CH}2\text{Br} + \text{Piperazine derivative} \xrightarrow{\text{KI, K}2\text{CO}3} \text{Target Compound}
$$
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Catalyst | KI (10 mol%) |
| Base | K$$2$$CO$$3$$ |
| Temperature | 80°C |
| Time | 24 hours |
| Yield | 65% |
Purification Challenges
- Column Chromatography : Silica gel (ethyl acetate:hexane, 1:1) removes unreacted piperazine.
- HPLC Analysis : Purity >95% (C18 column, MeOH:H$$_2$$O, 70:30).
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Ethyl Spacer Installation
An alternative employs Mitsunobu conditions to attach the ethyl-piperazine group:
$$
\text{Core-OH} + \text{HOCH}2\text{CH}2\text{-Piperazine} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}
$$
Advantages :
Solid-Phase Synthesis for Scalability
Immobilizing the core on Wang resin enables iterative coupling:
Analytical and Spectroscopic Validation
Mass Spectrometry
Nuclear Magnetic Resonance
- $$^1$$H NMR (500 MHz, DMSO-d$$_6$$):
- δ 8.51 (d, 2H, Ar-H), 7.89–7.82 (m, 4H, Ar-H), 4.32 (t, 2H, NCH$$2$$), 3.65 (s, 4H, piperazine-H), 2.51 (t, 2H, COCH$$2$$).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
